molecular formula C13H11FN2O4S B2777245 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1797263-24-1

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2777245
CAS RN: 1797263-24-1
M. Wt: 310.3
InChI Key: YODQCLBURYISLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the desired configuration and the starting materials available. Unfortunately, without specific information or context, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, given its functional groups, would likely be complex. The azetidine ring, a four-membered cyclic amine, could introduce strain into the molecule, affecting its reactivity. The isoxazole ring is a heterocyclic compound that could participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would depend on the functional groups present and their arrangement. For example, the sulfonyl group could potentially undergo substitution reactions, while the isoxazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Property Exploration

A study by Li et al. (2009) focused on the synthesis and properties of a novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups for direct methanol fuel cell applications. This research highlights the potential of sulfonated compounds in enhancing proton conductivity and methanol permeability, crucial for fuel cell efficiency (Li et al., 2009).

Fluorinated Compounds for Spectroscopic Enhancement

Woydziak et al. (2012) elaborated on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The fluorination of fluorophores, as discussed in this study, can significantly improve their photostability and spectroscopic properties, making them useful in various analytical and diagnostic applications (Woydziak et al., 2012).

Proton Exchange Membranes

Kim et al. (2008) synthesized new sulfonated side-chain grafting units for proton exchange membranes, using sulfonated 4-fluorobenzophenone among other compounds. These comb-shaped sulfonated polymers exhibited high proton conductivity, underscoring their importance in fuel cell technology (Kim et al., 2008).

Antimicrobial and Antitumor Activities

Research on the synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives, including those with sulfonyl groups, revealed favorable herbicidal and insecticidal activities. This indicates the potential of such compounds in developing new agrochemicals and pharmaceuticals with antimicrobial properties (Wang et al., 2015).

Anticonvulsant Agents

Malik and Khan (2014) reported on the design and synthesis of novel derivatives acting as sodium channel blockers and anticonvulsant agents, demonstrating the potential pharmaceutical applications of structurally similar compounds in treating neurological disorders (Malik & Khan, 2014).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential applications. If it’s intended to be a drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-9-1-3-10(4-2-9)21(18,19)11-7-16(8-11)13(17)12-5-6-15-20-12/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODQCLBURYISLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

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